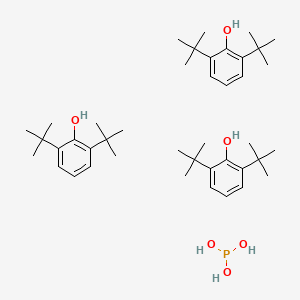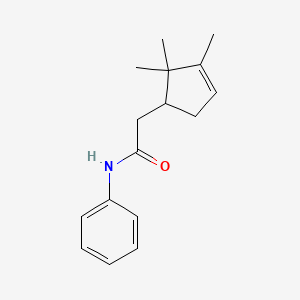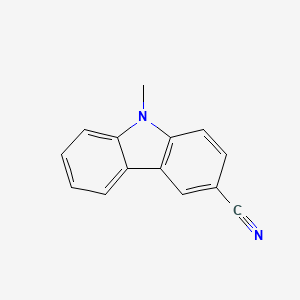
9H-Carbazole-3-carbonitrile, 9-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole-3-carbonitrile, 9-methyl- is an organic compound with the molecular formula C14H9N2 It is a derivative of carbazole, a tricyclic aromatic compound, and features a nitrile group at the 3-position and a methyl group at the 9-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-3-carbonitrile, 9-methyl- typically involves the following steps:
Nitration: Carbazole is first nitrated to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide to introduce the nitrile group at the 3-position.
Methylation: Finally, the carbazole is methylated at the 9-position using methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of 9H-Carbazole-3-carbonitrile, 9-methyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the nitrile group.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
9H-Carbazole-3-carbonitrile, 9-methyl- has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes.
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design.
Material Science: Employed in the development of novel materials with specific electronic properties.
Chemical Research: Utilized as a precursor in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 9H-Carbazole-3-carbonitrile, 9-methyl- depends on its application. In organic electronics, it functions as a charge carrier due to its conjugated system. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or hydrophobic effects.
Comparación Con Compuestos Similares
9H-Carbazole-3-carbonitrile: Lacks the methyl group at the 9-position.
9-Methylcarbazole: Lacks the nitrile group at the 3-position.
9H-Carbazole-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness: 9H-Carbazole-3-carbonitrile, 9-methyl- is unique due to the presence of both the nitrile and methyl groups, which confer distinct electronic and steric properties. These modifications can influence its reactivity and interactions in various applications, making it a versatile compound in research and industry.
Propiedades
Número CAS |
91828-10-3 |
|---|---|
Fórmula molecular |
C14H10N2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
9-methylcarbazole-3-carbonitrile |
InChI |
InChI=1S/C14H10N2/c1-16-13-5-3-2-4-11(13)12-8-10(9-15)6-7-14(12)16/h2-8H,1H3 |
Clave InChI |
FWJGUXCSLUENCG-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)C#N)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)
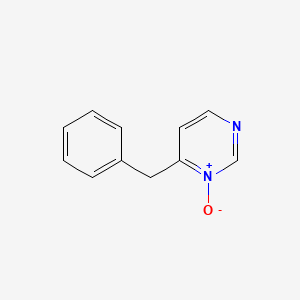
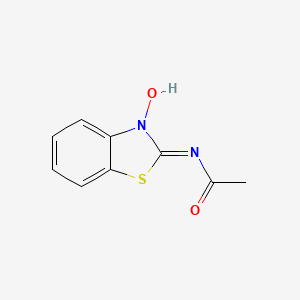

![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
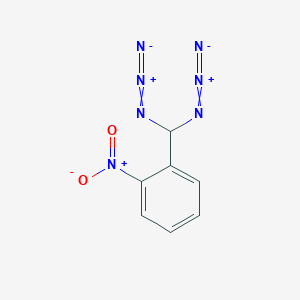
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
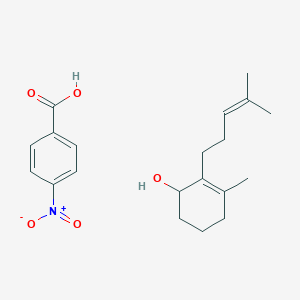
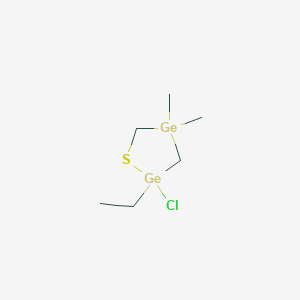
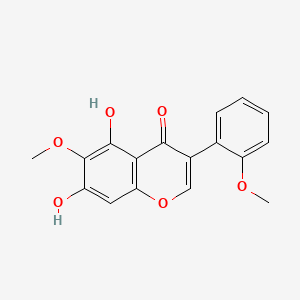
![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
